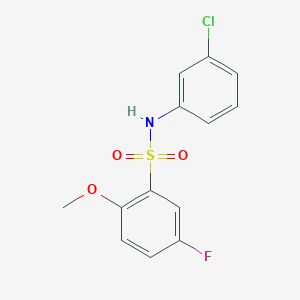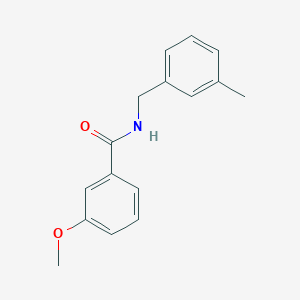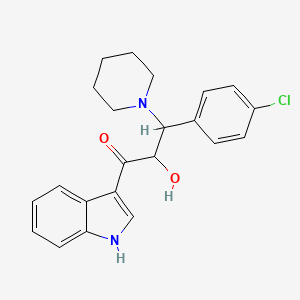![molecular formula C19H24N2O2 B4447953 6-acetyl-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one](/img/structure/B4447953.png)
6-acetyl-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one
概要
説明
6-acetyl-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 3-methylpiperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
6-acetyl-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-acetyl-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share structural similarities with 6-acetyl-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one.
Piperidine Derivatives: Compounds like 3-methylpiperidine and 4-phenylpiperidine have similar piperidine moieties.
Uniqueness
This compound is unique due to the combination of the quinoline core with the piperidine moiety and the acetyl group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
6-acetyl-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-5-4-8-21(10-12)11-17-13(2)20-18-7-6-15(14(3)22)9-16(18)19(17)23/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGDZFITAGHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(NC3=C(C2=O)C=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(bicyclo[2.2.1]hept-2-ylmethyl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4447881.png)
![9-benzyl-2-(4-morpholinyl)-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4447891.png)


![1-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B4447914.png)
![1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4447925.png)
![4-oxo-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4447933.png)
![2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B4447937.png)

![1-[2-[(4-Ethoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide](/img/structure/B4447941.png)
![3-[(2-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4447943.png)
![2,5,7-trimethyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one](/img/structure/B4447945.png)

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B4447974.png)
